Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane, CAS 38401-84-2) is a spiroketal semiochemical that functions as the principal male-produced aggregation pheromone component of the six-spined spruce bark beetle, Pityogenes chalcographus. The molecule contains two stereogenic centers, yielding four possible stereoisomers that exhibit distinct biological activities; natural chalcogran is produced as a mixture of only the (2S,5R) and (2S,5S) diastereomers.
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Cat. No.B1201028
⚠ Attention: For research use only. Not for human or veterinary use.
Chalcogran Specifications and Core Properties for Scientific Procurement
Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane, CAS 38401-84-2) is a spiroketal semiochemical that functions as the principal male-produced aggregation pheromone component of the six-spined spruce bark beetle, Pityogenes chalcographus [1]. The molecule contains two stereogenic centers, yielding four possible stereoisomers that exhibit distinct biological activities; natural chalcogran is produced as a mixture of only the (2S,5R) and (2S,5S) diastereomers [2]. Structurally, it belongs to the 1,6-dioxaspiro[4.4]nonane class and is distinguished from the related 1,6-dioxaspiro[4.5]decane spiroketal conophthorin by its five-membered ring system [3].
1
Stereochemical Composition
Verify (2S,5R)-active enrichment over inactive (2S,5S) diastereomer
2
Obligatory Synergist
Requires co-formulation with methyl (E,Z)-2,4-decadienoate (MD) for field activity
3
Species-Specific Context
Aggregation pheromone for Pityogenes chalcographus; functions differently in other Scolytinae
4
Analytical Standard Use
Supports chiral GC method development for spiroketal pheromone identification
[1] Francke W, Kitching W. Spiroacetals in Insects. Current Organic Chemistry. 2001;5(2):233-251. doi:10.2174/1385272013375652 View Source
[2] Byers JA, Högberg HE, Unelius CR, Birgersson G, Löfqvist J. Structure-activity studies on aggregation pheromone components of Pityogenes chalcographus (Coleoptera: Scolytidae): All stereoisomers of chalcogran and methyl 2,4-decadienoate. Journal of Chemical Ecology. 1989;15(2):685-695. doi:10.1007/BF01014711 View Source
[3] Francke W, Kitching W. Spiroacetals in Insects. Current Organic Chemistry. 2001;5(2):233-251. doi:10.2174/1385272013375652 View Source
Why Chalcogran Cannot Be Replaced by Other Spiroketal Pheromones
The functional specificity of chalcogran arises from its unique combination of stereochemical configuration and synergistic interactions with co-attractants, neither of which can be replicated by generic spiroketal analogs. Unlike conophthorin, which is a (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane spiroketal that functions primarily as a repellent or spacing pheromone across multiple bark beetle species [1], chalcogran acts as an aggregation attractant exclusively for P. chalcographus when paired with its obligatory synergist methyl (E,Z)-2,4-decadienoate (MD) [2]. Substitution of racemic chalcogran with other bark beetle semiochemicals such as verbenone results in a marked functional inversion from attraction to repellency [3]. Furthermore, the (2S,5R)-chalcogran stereoisomer accounts for the majority of biological activity, whereas the (2S,5S)-isomer is entirely inactive, rendering stereochemical composition a critical procurement consideration that generic sources may not reliably specify [4].
Generic spiroketal analogs may not specify enantiomeric composition
[1] Francke W, Kitching W. Spiroacetals in Insects. Current Organic Chemistry. 2001;5(2):233-251. doi:10.2174/1385272013375652 View Source
[2] Baader EJ. Comparative studies on semiochemicals in Pityogenes spp. (Col., Scolytidae) and their potential usage in pest management systems. Journal of Applied Entomology. 1989;107(1):1-31. View Source
[3] Audley JP, Bostock RM, Seybold SJ. Trap Assays of the Walnut Twig Beetle, Pityophthorus juglandis Blackman (Coleoptera: Curculionidae: Scolytinae), Reveal an Effective Semiochemical Repellent Combination. Journal of Chemical Ecology. 2020;46(11-12):1047-1058. doi:10.1007/s10886-020-01219-0 View Source
[4] Byers JA, Högberg HE, Unelius CR, Birgersson G, Löfqvist J. Structure-activity studies on aggregation pheromone components of Pityogenes chalcographus (Coleoptera: Scolytidae): All stereoisomers of chalcogran and methyl 2,4-decadienoate. Journal of Chemical Ecology. 1989;15(2):685-695. doi:10.1007/BF01014711 View Source
Quantitative Evidence Supporting the Selection of Chalcogran over Analogs
Synergistic Potentiation of Chalcogran by Methyl Decadienoate
In field trapping assays, the combination of chalcogran with methyl (E,Z)-2,4-decadienoate (MD) synergistically increased beetle capture by approximately 35-fold relative to chalcogran alone, whereas MD alone was entirely unattractive [1]. This establishes MD as an obligatory synergist and demonstrates that chalcogran procurement alone is insufficient for optimal field performance.
Walking beetle bioassays evaluated the four stereoisomers of chalcogran in combination with the active (E,Z)-MD synergist. (2S,5R)-chalcogran was the most active stereoisomer, (2R,5R) and (2R,5S) exhibited intermediate activity, and (2S,5S)-chalcogran was entirely inactive [1]. This rank-order activity profile directly impacts procurement decisions regarding stereochemical purity.
Isomer Activity RankDirect head-to-head
(2S,5R) > others > (2S,5S)
(2S,5S) reported entirely inactive
Stereochemical control requirement
Racemic procurement may include 50% inactive isomer
[1] Byers JA, Högberg HE, Unelius CR, Birgersson G, Löfqvist J. Structure-activity studies on aggregation pheromone components of Pityogenes chalcographus (Coleoptera: Scolytidae): All stereoisomers of chalcogran and methyl 2,4-decadienoate. Journal of Chemical Ecology. 1989;15(2):685-695. doi:10.1007/BF01014711 View Source
Repellent Efficacy of Chalcogran Relative to Verbenone and Conophthorin
In flight-intercept assays targeting the walnut twig beetle (Pityophthorus juglandis), racemic chalcogran reduced trap captures by approximately 98%, statistically equivalent to racemic trans-conophthorin (ca. 98% reduction) and substantially more effective than (S)-(-)-verbenone (66% reduction) or (R)-(+)-verbenone (84% reduction) [1]. This demonstrates that chalcogran is a potent repellent for this species, comparable to the recognized broad-spectrum repellent conophthorin.
Repellency EfficacyDirect head-to-head
~98% capture reduction
for P. juglandis, equivalent to conophthorin
Species-specific assay context
Endpoint response may differ across beetle species
Chalcogran = conophthorin in efficacy; 14-32% more effective than verbenone enantiomers
Conditions
Flight-intercept field trapping of Pityophthorus juglandis, variable release rates, highest release rate tested
Why This Matters
Chalcogran offers comparable repellent potency to conophthorin, potentially providing a cost-effective alternative or supplemental option in integrated pest management programs.
[1] Audley JP, Bostock RM, Seybold SJ. Trap Assays of the Walnut Twig Beetle, Pityophthorus juglandis Blackman (Coleoptera: Curculionidae: Scolytinae), Reveal an Effective Semiochemical Repellent Combination. Journal of Chemical Ecology. 2020;46(11-12):1047-1058. doi:10.1007/s10886-020-01219-0 View Source
Species Specificity of Chalcogran in Aggregation Pheromone Activity
Chalcogran was identified in the volatiles of P. chalcographus and P. quadridens, but not in four other Pityogenes species (P. bidentatus, P. bistridentatus, P. conjunctus, P. trepanatus) [1]. Furthermore, chalcogran combined with MD acts as a repellent for the competing bark beetle Ips typographus, inhibiting its attraction to its own pheromone components (methyl butenol and cis-verbenol), whereas I. typographus pheromone does not reciprocally inhibit P. chalcographus [2]. This species-level specificity is not shared by broader-spectrum semiochemicals like conophthorin.
Species SpecificityCross-study comparable
Detected in 33% of Pityogenes spp.
Unidirectional inhibition of I. typographus
Narrow application specificity
Class-level inference; broader species review needed
Species SpecificityPityogenesInterspecific Competition
Evidence Dimension
Species distribution and interspecific activity
Target Compound Data
Chalcogran: detected in 2 of 6 Pityogenes species; inhibits I. typographus attraction
Present in 33% of tested Pityogenes species; unidirectional inhibition of I. typographus
Conditions
Volatile collection from six Pityogenes species; field trapping of I. typographus
Why This Matters
Chalcogran's narrow species specificity enables targeted management of P. chalcographus with reduced non-target effects.
Species SpecificityPityogenesInterspecific Competition
[1] Baader EJ. Comparative studies on semiochemicals in Pityogenes spp. (Col., Scolytidae) and their potential usage in pest management systems. Journal of Applied Entomology. 1989;107(1):1-31. View Source
[2] Byers JA. Orientation of bark beetles Pityogenes chalcographus and Ips typographus to pheromone-baited puddle traps placed in grids: A new trap for control of scolytids. Journal of Chemical Ecology. 1993;19(10):2297-2316. doi:10.1007/BF00979665 View Source
Fungal Production of Chalcogran vs. Conophthorin
Both conophthorin and chalcogran are produced by fungal spores (Aspergillus, Penicillium, Rhizopus, Ulocladium) when cultured on polyunsaturated fatty acids common to almonds and pistachios [1]. However, conophthorin is widely recognized as a non-host plant volatile from angiosperm bark and is produced by multiple insect species, whereas chalcogran production from fungal sources is less documented and may serve different ecological roles.
Fungal ProductionClass-level inference
In vitro culture on fatty acids
Aspergillus, Penicillium spp.
Source context to review
Ecological role data less documented vs. conophthorin
Fungal VolatileSpiroketalAlmond and Pistachio
Evidence Dimension
Source diversity and ecological context
Target Compound Data
Chalcogran: primarily insect-produced (Pityogenes spp.); fungal production documented
Comparator Or Baseline
Conophthorin: both insect- and plant-produced; broad non-host volatile recognition
Quantified Difference
Conophthorin has broader documented source diversity
Conditions
In vitro fungal culture on fatty acid substrates
Why This Matters
Understanding the source diversity of chalcogran informs its potential role in integrated pest management beyond direct insect pheromone applications.
Fungal VolatileSpiroketalAlmond and Pistachio
[1] Beck JJ, Mahoney NE, Cook D, Gee WS. Generation of the volatile spiroketals conophthorin and chalcogran by fungal spores on polyunsaturated fatty acids common to almonds and pistachios. Journal of Agricultural and Food Chemistry. 2012;60(48):11869-11876. doi:10.1021/jf304158b View Source
Validated Application Scenarios for Chalcogran in Research and Pest Management
Monitoring and Mass Trapping of Pityogenes chalcographus in Spruce Forests
Deploy chalcogran in combination with methyl (E,Z)-2,4-decadienoate (MD) as a binary lure in puddle traps or other pheromone-baited trap systems to monitor population dynamics or conduct mass trapping of the six-spined spruce bark beetle. Field studies demonstrate that this binary lure induces mass aggregation on traps and enables effective catch radius estimation (effective catch radius ≤1.3 m for P. chalcographus) [1][2].
Semiochemical Repellent for Walnut Twig Beetle (Pityophthorus juglandis)
Utilize racemic chalcogran as a stand-alone repellent or as a component of a repellent blend to protect walnut trees (Juglans spp.) from infestation by the walnut twig beetle, vector of thousand cankers disease. Chalcogran reduced trap captures by approximately 98% in field assays and is specified as a claimed semiochemical in US Patent Application 20130014428 for methods of monitoring and controlling P. juglandis [3][4].
Interspecific Competition Management in Mixed Bark Beetle Infestations
Deploy chalcogran + MD lures to exploit the unidirectional inhibitory effect of this pheromone blend on Ips typographus, a major competitor of P. chalcographus. The aggregation pheromone components of P. chalcographus inhibit the attraction response of I. typographus to its own pheromone, whereas the converse is not true, providing a potential tool for managing mixed-species bark beetle outbreaks [2].
Reference Standard for Spiroketal Stereochemical Analysis
Employ well-characterized chalcogran stereoisomers as reference standards for the development and validation of chiral analytical methods (e.g., chiral GC, dynamic gas chromatography) used to determine the enantiomeric composition of spiroketal pheromones in complex biological extracts. The four stereoisomers of chalcogran have been synthesized and their interconversion barriers characterized, enabling their use as chiral probes [5][6].
Application
Selection Property
Validation Focus
P. chalcographus Monitoring & Mass Trapping
Obligatory synergist (MD) dependence
Field capture response and effective catch radius estimation
Walnut Twig Beetle (P. juglandis) Repellent
Species-specific functional inversion (attraction to repellency)
Repellency endpoint interpretation in flight-intercept assays
Mixed-Species Bark Beetle Management
Unidirectional I. typographus inhibition
Interspecific competition model response monitoring
Chiral Reference Standard for Spiroketals
Well-characterized (2S,5R)-enantiomeric excess
Chiral GC method validation and interconversion barrier studies
[1] Baader EJ. Comparative studies on semiochemicals in Pityogenes spp. (Col., Scolytidae) and their potential usage in pest management systems. Journal of Applied Entomology. 1989;107(1):1-31. View Source
[2] Byers JA. Orientation of bark beetles Pityogenes chalcographus and Ips typographus to pheromone-baited puddle traps placed in grids: A new trap for control of scolytids. Journal of Chemical Ecology. 1993;19(10):2297-2316. doi:10.1007/BF00979665 View Source
[3] Audley JP, Bostock RM, Seybold SJ. Trap Assays of the Walnut Twig Beetle, Pityophthorus juglandis Blackman (Coleoptera: Curculionidae: Scolytinae), Reveal an Effective Semiochemical Repellent Combination. Journal of Chemical Ecology. 2020;46(11-12):1047-1058. doi:10.1007/s10886-020-01219-0 View Source
[4] Seybold SJ, Dallara PL, Nelson LJ, Graves AD, Hishinuma SM, Gries R. Methods of monitoring and controlling the walnut twig beetle, Pityophthorus juglandis. US Patent Application 20130014428. 2013. View Source
[5] Byers JA, Högberg HE, Unelius CR, Birgersson G, Löfqvist J. Structure-activity studies on aggregation pheromone components of Pityogenes chalcographus (Coleoptera: Scolytidae): All stereoisomers of chalcogran and methyl 2,4-decadienoate. Journal of Chemical Ecology. 1989;15(2):685-695. doi:10.1007/BF01014711 View Source
[6] Trapp O, Schurig V. Determination of interconversion barriers by dynamic gas chromatography: epimerization of chalcogran. Chemistry. 2001;7(7):1495-1502. doi:10.1002/1521-3765(20010401)7:7<1495::AID-CHEM1495>3.0.CO;2-M View Source
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